molecular formula C13H21NS B3061262 N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine CAS No. 7708-55-6

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine

Cat. No.: B3061262
CAS No.: 7708-55-6
M. Wt: 223.38 g/mol
InChI Key: SROIFVSBKDXAKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine can be synthesized through a series of chemical reactions involving 2-(Diethylamino)ethanethiol. The synthesis typically involves the reaction of 2-(Diethylamino)ethanethiol with benzyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or chromatography, is also common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Compounds with different substituents replacing the phenylmethyl group.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-14(4-2)10-11-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROIFVSBKDXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525381
Record name 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7708-55-6
Record name 2-(Benzylsulfanyl)-N,N-diethylethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007708556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BENZYLSULFANYL)-N,N-DIETHYLETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0E2E6VR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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